molecular formula C24H26O10 B14749456 (3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one

(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one

Cat. No.: B14749456
M. Wt: 474.5 g/mol
InChI Key: UAZRROBGAZKAFE-VOASFPSXSA-N
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Description

(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one is a complex organic compound with a unique structure that includes a benzoxocin ring, a methoxy group, and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one typically involves multiple steps, including the formation of the benzoxocin ring and the introduction of the methoxy and hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating signaling pathways, and altering cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the benzoxocin ring and the combination of methoxy and hydroxyl groups

Properties

Molecular Formula

C24H26O10

Molecular Weight

474.5 g/mol

IUPAC Name

(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one

InChI

InChI=1S/C24H26O10/c1-31-15-7-4-13-8-18(33-24-23(30)22(29)21(28)19(11-25)34-24)16(10-20(27)32-17(13)9-15)12-2-5-14(26)6-3-12/h2-7,9-10,18-19,21-26,28-30H,8,11H2,1H3/b16-10-/t18?,19-,21-,22+,23-,24-/m1/s1

InChI Key

UAZRROBGAZKAFE-VOASFPSXSA-N

Isomeric SMILES

COC1=CC2=C(CC(/C(=C\C(=O)O2)/C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C1

Canonical SMILES

COC1=CC2=C(CC(C(=CC(=O)O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)C=C1

Origin of Product

United States

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